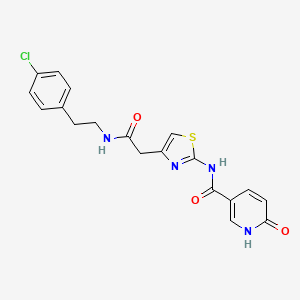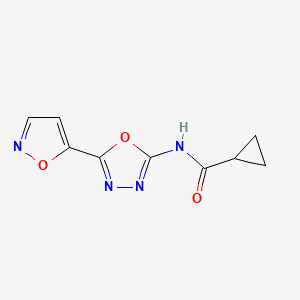![molecular formula C18H14N2OS2 B2830762 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol CAS No. 478029-82-2](/img/structure/B2830762.png)
2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
Studies have shown that this compound exerts various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol in lab experiments is its ability to exhibit multiple activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities. This makes it a versatile compound that can be used in various scientific applications. However, one limitation of using this compound is its potential toxicity and lack of specificity towards certain enzymes and signaling pathways.
Orientations Futures
There are several future directions for the research of 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential use in combination with other compounds to enhance its activity and specificity. Additionally, the development of more efficient synthesis methods and modifications of the compound's chemical structure may lead to the discovery of more potent and specific analogs.
Méthodes De Synthèse
The synthesis of 2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol involves the reaction of 2-aminobenzothiophene with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then reacted with thiourea and an oxidizing agent such as hydrogen peroxide to yield the final product.
Applications De Recherche Scientifique
2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol has been extensively researched for its potential use in various scientific applications. This compound has shown promising results in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-11-6-8-12(9-7-11)10-22-18-19-15-13-4-2-3-5-14(13)23-16(15)17(21)20-18/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTPLLJDSQWGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)SC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2830679.png)
![2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine](/img/structure/B2830680.png)


![6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2830686.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2830691.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2830693.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2830695.png)
![N-[1-(Piperidin-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2830696.png)




